4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
Overview
Description
4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S and a molecular weight of 283.57 g/mol . It is typically a colorless to pale yellow liquid that is soluble in organic solvents . This compound is commonly used as a reagent in organic synthesis, particularly in sulfonation reactions .
Mechanism of Action
Target of Action
As a sulfonyl chloride compound, it is generally used as a reagent in organic synthesis . It can react with various nucleophiles, including amines, alcohols, and phenols, to form sulfonamides, sulfonate esters, and sulfonic acids, respectively .
Mode of Action
4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile . It can undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The chlorine atom is then replaced by a nucleophile .
Biochemical Pathways
The compound can be used to synthesize various derivatives through sulfonation reactions . These derivatives can potentially interact with different biochemical pathways depending on their structure and functional groups.
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific reactions it undergoes and the compounds it forms. As a reagent in organic synthesis, its primary role is to facilitate the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles can trigger reactions . Moreover, the compound should be handled in a well-ventilated laboratory to avoid inhalation or skin and eye contact . Appropriate personal protective measures, such as gloves and goggles, should be used .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride is generally synthesized through the sulfonylation of 4-bromo-2,6-dimethylphenol . The reaction involves the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride primarily undergoes substitution reactions . It can react with nucleophiles to form sulfonamide or sulfonate derivatives .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and other sulfonyl derivatives .
Scientific Research Applications
4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the methyl groups at positions 2 and 6.
2,6-Dimethylbenzenesulfonyl chloride: Similar but lacks the bromine atom at position 4.
Benzenesulfonyl chloride: The parent compound without any substituents.
Uniqueness: 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride is unique due to the presence of both bromine and methyl groups, which influence its reactivity and the types of reactions it can undergo . These substituents can also affect the compound’s solubility and stability, making it suitable for specific applications in organic synthesis .
Properties
IUPAC Name |
4-bromo-2,6-dimethylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPRHRFUFYYYRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257700 | |
Record name | 4-Bromo-2,6-dimethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301257700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-50-4 | |
Record name | 4-Bromo-2,6-dimethylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351003-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-dimethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301257700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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